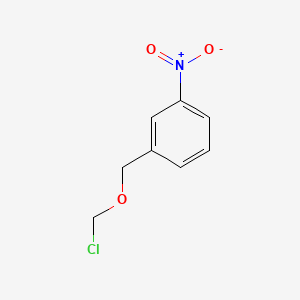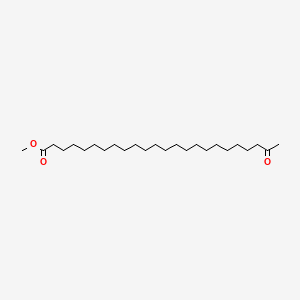
Methyl 23-oxotetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 23-oxotetracosanoate is a chemical compound with the molecular formula C25H48O3 . It is a methyl ester derivative of 23-oxotetracosanoic acid. This compound is part of the larger family of fatty acid methyl esters, which are commonly used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 23-oxotetracosanoate can be synthesized through the esterification of 23-oxotetracosanoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted derivatization is another method that has been shown to significantly reduce reaction times compared to conventional heating methods .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 23-oxotetracosanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert the keto group to a hydroxyl group.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols.
Substitution: Products may include various alkyl esters or ethers.
Applications De Recherche Scientifique
Methyl 23-oxotetracosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: It is used in studies involving lipid metabolism and fatty acid biosynthesis.
Medicine: It is investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: It is used in the production of biodiesel and as a lubricant additive
Mécanisme D'action
The mechanism by which methyl 23-oxotetracosanoate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. It can also be metabolized to produce bioactive molecules that participate in signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl tetracosanoate: Similar in structure but lacks the keto group.
Methyl lignocerate: Another fatty acid methyl ester with a similar carbon chain length but different functional groups.
Uniqueness: Methyl 23-oxotetracosanoate is unique due to the presence of the keto group at the 23rd position, which imparts distinct chemical reactivity and biological activity compared to other fatty acid methyl esters .
Propriétés
Numéro CAS |
56196-16-8 |
|---|---|
Formule moléculaire |
C25H48O3 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
methyl 23-oxotetracosanoate |
InChI |
InChI=1S/C25H48O3/c1-24(26)22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25(27)28-2/h3-23H2,1-2H3 |
Clé InChI |
HQVMGAUUVBVVRO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


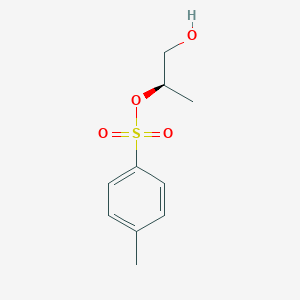
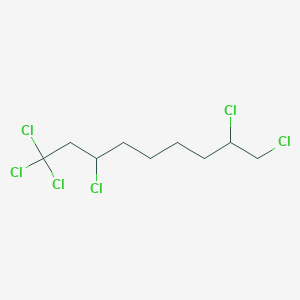

![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)
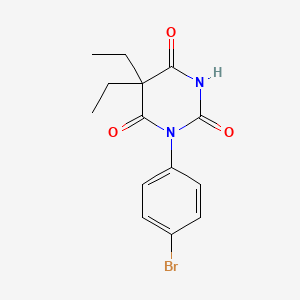


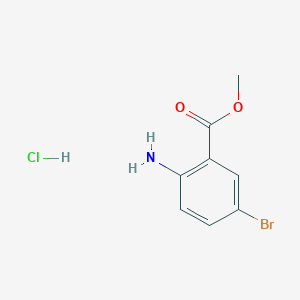
![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
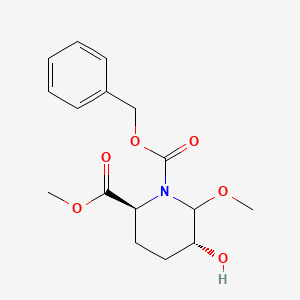
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)

